5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
Overview
Description
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including “5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one”, are significant in the synthesis of natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives, including “5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one”, have shown promising results in the treatment of microbial infections . They exhibit antimicrobial properties that can be harnessed for therapeutic purposes .
Treatment of Various Disorders
Indole derivatives are used in the treatment of various disorders in the human body . Their wide range of biological properties makes them suitable for treating a variety of health conditions .
Antiviral Activity
Indole derivatives have demonstrated antiviral activity . They have been used in the development of antiviral agents, contributing to the fight against various viral diseases .
Anti-HIV Applications
Some indole derivatives have shown potential as anti-HIV agents . Research into their applications in this area could lead to significant advancements in HIV treatment .
Antioxidant Properties
Indole derivatives possess antioxidant properties . These properties can be utilized in various applications, including the development of health supplements and the treatment of diseases caused by oxidative stress .
Cytotoxic Activity
Indole Schiff bases, derived from “5-Amino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one”, have shown cytotoxic activity . This makes them potential candidates for the development of new anticancer drugs .
properties
IUPAC Name |
5-amino-1-ethyl-3,3-dimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-4-14-10-6-5-8(13)7-9(10)12(2,3)11(14)15/h5-7H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXBNGGQOJUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206539 | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135437-78-4 | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135437-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-ethyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501206539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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